Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-
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Overview
Description
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The presence of the fluorenyl group enhances its stability and electronic characteristics, making it suitable for use in organic electronics and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- typically involves the following steps:
Iodination of Fluorene: Fluorene is reacted with iodine in the presence of iodic acid to achieve mono-iodination.
Alkylation: The iodinated fluorene is then alkylated with n-hexyl bromide to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine, and organometallic reagents such as Grignard reagents, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in electronic conduction and light emission. The fluorenyl group enhances its stability and electronic characteristics, making it an effective material for use in organic electronics and other advanced applications .
Comparison with Similar Compounds
Similar Compounds
- 9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
- 2-(9,9-dimethyl-5-phenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- stands out due to its unique combination of the thiophene and fluorenyl groups, which provide enhanced stability and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials, where stability and electronic performance are critical.
Properties
CAS No. |
928227-56-9 |
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Molecular Formula |
C29H36S |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2-(9,9-dihexylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C29H36S/c1-3-5-7-11-19-29(20-12-8-6-4-2)26-15-10-9-14-24(26)25-18-17-23(22-27(25)29)28-16-13-21-30-28/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3 |
InChI Key |
GPRGSVPTSONXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC |
Origin of Product |
United States |
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